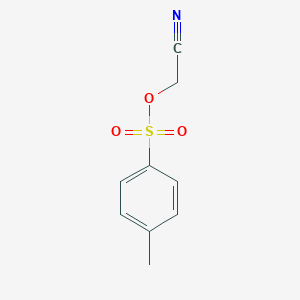

Cyanomethyl p-toluenesulfonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3S/c1-8-2-4-9(5-3-8)14(11,12)13-7-6-10/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXOLUYGXYEFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065785 | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14562-04-0 | |

| Record name | 2-[[(4-Methylphenyl)sulfonyl]oxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14562-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, 2-(((4-methylphenyl)sulfonyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014562040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetonitrile, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetonitrile, [[(4-methylphenyl)sulfonyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (tosyloxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Cyanomethyl P Toluenesulfonate

Direct Synthesis Approaches

Direct synthesis methods focus on the straightforward formation of the ester linkage from readily accessible precursors. The two main strategies involve either the esterification of p-toluenesulfonic acid with cyanomethyl alcohol or the reaction of a more reactive derivative, p-toluenesulfonyl chloride, with glycolonitrile (B6354644).

Esterification of p-Toluenesulfonic Acid with Cyanomethyl Alcohol

The direct esterification of a carboxylic acid with an alcohol, known as Fischer-Speier esterification, is a fundamental reaction in organic synthesis. tcichemicals.com This acid-catalyzed equilibrium process can be adapted for sulfonic acids. In principle, cyanomethyl p-toluenesulfonate can be synthesized by the reaction of p-toluenesulfonic acid with cyanomethyl alcohol (also known as glycolonitrile or 2-hydroxyacetonitrile). tcichemicals.comwikipedia.orgatamanchemicals.com

The reaction is typically driven to completion by removing the water formed as a byproduct, often through azeotropic distillation using a Dean-Stark apparatus. tcichemicals.com p-Toluenesulfonic acid itself can act as the catalyst, although other strong acids can also be employed. tcichemicals.comatamanchemicals.com While this method is a theoretically sound and direct route, specific documented examples for the synthesis of this compound via this exact pathway are not extensively detailed in the surveyed scientific literature, suggesting that other routes may be more commonly practiced.

Reaction of p-Toluenesulfonyl Chloride with Glycolonitrile

A more prevalent and well-documented method for the synthesis of this compound involves the reaction of p-toluenesulfonyl chloride with glycolonitrile. prepchem.com This approach is advantageous as sulfonyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by the hydroxyl group of glycolonitrile. deogiricollege.org This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.orgdeogiricollege.org

The reaction is commonly carried out using a base such as sodium hydroxide (B78521). prepchem.com The base plays a crucial role in deprotonating the alcohol, forming a more nucleophilic alkoxide, and neutralizing the HCl generated during the reaction, which drives the reaction towards the product. A specific preparation involves adding an aqueous solution of glycolonitrile to a cooled mixture of p-toluenesulfonyl chloride in a suitable solvent system. prepchem.com A solution of sodium hydroxide is then added slowly to maintain the pH of the reaction mixture at approximately 8. prepchem.com This controlled addition of base is critical for achieving a good yield and minimizing side reactions.

The choice of solvent is important for the successful synthesis of this compound. A mixed solvent system, such as 1,2-dimethoxyethane (B42094) and water, has been shown to be effective. prepchem.com This combination allows for the dissolution of both the organic-soluble p-toluenesulfonyl chloride and the water-soluble glycolonitrile and sodium hydroxide, creating a homogenous reaction environment that facilitates the reaction. The use of a co-solvent system is a common strategy in reactions where reactants have different solubility profiles.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value | Reference |

|---|---|---|

| Reactants | p-Toluenesulfonyl chloride, Glycolonitrile (70% aq. solution) | prepchem.com |

| Base | Sodium Hydroxide | prepchem.com |

| Solvent | 1,2-Dimethoxyethane, Water | prepchem.com |

| Temperature | 15-25 °C | prepchem.com |

| pH | ~8 | prepchem.com |

| Reaction Time | 6.5 hours | prepchem.com |

| Yield | 64% | prepchem.com |

Alternative Synthetic Pathways

Beyond the direct methods, the exploration of alternative synthetic strategies can offer improvements in terms of efficiency, sustainability, or access to a wider range of derivatives.

Exploration of Novel Reagents and Catalysts

The field of organic synthesis is continually evolving, with the development of new reagents and catalysts that can offer milder reaction conditions, higher yields, and greater functional group tolerance. For the synthesis of sulfonate esters like this compound, several modern catalytic systems could be explored.

For instance, recent research has focused on the development of organocatalysts for the formation of sulfonate esters. N-heterocyclic carbenes (NHCs) have been reported to catalyze the reaction of sulfonyl fluorides with alcohols, providing a silicon-free method for SuFEx (Sulfur(VI) Fluoride (B91410) Exchange) click chemistry. chemrxiv.org This approach could potentially be adapted for the synthesis of this compound using the appropriate sulfonyl fluoride precursor.

Additionally, various solid-supported sulfonic acid catalysts have been developed for esterification and other acid-catalyzed reactions. mdpi.comjchemrev.com These heterogeneous catalysts offer advantages in terms of ease of separation and recyclability, contributing to greener chemical processes. While specific applications to the synthesis of this compound are not yet reported, these novel catalytic systems represent a promising area for future research to develop more efficient and environmentally benign synthetic routes. Another patent describes the use of this compound to synthesize bromoacetonitrile, indicating its utility as a reactive intermediate. google.com

Green Chemistry Approaches in Synthesis

The development of environmentally benign synthetic methods is a central goal of modern chemistry. acs.orgijnc.ir Green chemistry principles, such as atom economy, use of safer solvents, and catalysis, are being increasingly applied to the synthesis of industrial chemicals. acs.orgunivpancasila.ac.id In the context of this compound synthesis, green approaches focus on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. acs.org

One key strategy is the use of water as a solvent, which is non-toxic and abundant. mdpi.com Research has shown that certain reactions can be effectively carried out in aqueous media, sometimes with the aid of surfactants or phase-transfer catalysts to overcome solubility issues. mdpi.com Another approach is the use of alternative, less hazardous solvents like ionic liquids or supercritical fluids, which can offer unique reactivity and simplify product separation. ijnc.irsci-hub.se

Catalysis plays a crucial role in green synthesis. researchgate.net The use of solid acid catalysts, such as p-toluenesulfonic acid, can replace corrosive and difficult-to-handle liquid acids. researchgate.netresearchgate.net These solid catalysts are often recyclable, reducing waste and cost. researchgate.net Furthermore, enzymatic catalysis presents a highly selective and environmentally friendly alternative, although its application to tosylate synthesis is still an emerging area of research. researchgate.net The goal is to maximize the incorporation of all starting materials into the final product, a concept known as atom economy, thereby reducing the generation of byproducts. acs.org

Optimization of Synthetic Conditions

The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters.

Temperature is a critical factor in the synthesis of this compound. For the reaction between an alcohol and p-toluenesulfonyl chloride, maintaining a low temperature, often below 15-20°C, is crucial to achieve optimal results. prepchem.comorgsyn.org Higher temperatures can lead to the decomposition of the product and the formation of unwanted byproducts, which can significantly lower the yield and complicate purification. orgsyn.org In some cases, reactions are conducted under reduced pressure to facilitate the removal of volatile byproducts, which can help drive the reaction to completion. google.com

Table 1: Effect of Temperature on a Related Tosylation Reaction

| Temperature (°C) | Yield (%) | Reference |

| 0 | 96 | ualberta.ca |

| 23-27 | ~75 | orgsyn.org |

| 75 | - | pnas.org |

Note: Data may be for related tosylation reactions due to limited specific data for this compound.

The ratio of reactants is another key parameter to optimize for maximizing yield and minimizing waste. In a typical synthesis involving an alcohol and p-toluenesulfonyl chloride, a slight excess of the sulfonyl chloride is often used to ensure complete conversion of the alcohol. google.com However, a large excess should be avoided as it can lead to the formation of byproducts and complicates the purification process. google.com An optimal stoichiometric ratio, often around 1:1.04 to 1:1.1 of alcohol to sulfonylating agent, has been found to provide the best yields in similar reactions. google.com

Optimizing the reaction time is essential for achieving a high yield without unnecessary energy consumption or the formation of degradation products. The reaction time can vary significantly depending on the specific reactants, temperature, and catalyst used. google.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal point to stop the reaction. Reaction times can range from a few hours to over a day. pnas.orggoogle.com

Table 2: Reaction Time in Related Syntheses

| Reaction Time (hours) | Yield (%) | Reference |

| 4 | - | researchgate.net |

| 16 | - | pnas.org |

| 24 | - | labxing.com |

| 5-30 | - | google.com |

In catalyzed reactions for tosylate synthesis, the amount of catalyst used, or catalyst loading, can significantly impact the reaction rate and yield. acs.org While a sufficient amount of catalyst is necessary to drive the reaction, an excessive amount may not improve the yield and can increase costs and complicate purification. researchgate.net The efficiency of the catalyst is also a critical factor, with more efficient catalysts allowing for lower loading levels. karger.com For instance, in some palladium-catalyzed reactions, catalyst loading can be as low as 0.1 mol%. mdpi.com The choice of catalyst, such as p-toluenesulfonic acid or a metal-based catalyst, will dictate the optimal loading for a given reaction. researchgate.netresearchgate.net

Table 3: Catalyst Loading in Various Reactions

| Catalyst | Catalyst Loading (mol%) | Reference |

| p-Toluenesulfonic acid | - | researchgate.net |

| Platinum Nanoclusters | 0.5 | karger.com |

| Palladium(II) acetate (B1210297) | 3 | mdpi.com |

| Bismuth-based | 0.01 | acs.org |

Scale-Up Considerations in Synthesis

Transitioning a synthetic procedure from a laboratory scale to an industrial scale introduces several challenges. acs.orgimperial.ac.uk For the synthesis of this compound, key considerations include heat management, as the reaction can be exothermic, and efficient mixing to ensure homogeneity. The choice of equipment, such as the reactor type, becomes critical for maintaining optimal temperature and mixing on a larger scale.

Purification methods must also be scalable. While chromatography might be suitable for small-scale purification, techniques like distillation or crystallization are often more practical and cost-effective for large-scale production. orgsyn.org The management of waste streams, including solvent recycling and byproduct disposal, is another crucial aspect of industrial-scale synthesis. acs.org A thorough understanding of the reaction kinetics and thermodynamics is essential for designing a safe, efficient, and economically viable large-scale process. imperial.ac.uk

Mechanistic Investigations of Reactions Involving Cyanomethyl P Toluenesulfonate

Role as an Electrophile and Leaving Group

Cyanomethyl p-toluenesulfonate is a bifunctional molecule that plays a significant role in organic synthesis, primarily due to the characteristics of its two main components: the cyanomethyl group and the p-toluenesulfonate (tosylate) group. The tosylate moiety is an excellent leaving group, which makes the adjacent cyanomethyl carbon a prime target for nucleophilic attack.

This compound as a Tosylate Leaving Group

The effectiveness of the p-toluenesulfonate (tosylate, OTs) group as a leaving group is a cornerstone of its utility in nucleophilic substitution reactions. masterorganicchemistry.com This ability stems from the fact that the tosylate anion is the conjugate base of p-toluenesulfonic acid, a strong acid with a pKa of approximately -2.8. libretexts.org Consequently, the tosylate anion is a very weak base and highly stable. libretexts.org

This stability is attributed to extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group and the aromatic ring. When the C-O bond in this compound cleaves during a substitution reaction, the resulting tosylate anion can effectively stabilize the negative charge, making its departure from the molecule energetically favorable. masterorganicchemistry.comlibretexts.org In both SN1 and SN2 reactions, the rate-determining step involves the departure of the leaving group, and having a good leaving group like tosylate significantly accelerates the reaction rate. libretexts.org The conversion of an alcohol's hydroxyl group (a poor leaving group) into a tosylate is a common strategy to facilitate substitution reactions. masterorganicchemistry.com

Nucleophilic Substitution Reactions at the Cyanomethyl Moiety

In this compound, the carbon atom of the methylene (B1212753) (-CH2-) group is directly bonded to the highly electronegative oxygen atom of the tosylate group. This polarization creates a significant partial positive charge on the carbon, rendering it electrophilic and susceptible to attack by nucleophiles.

When a nucleophile attacks this electrophilic carbon, it leads to a nucleophilic substitution reaction. The process typically follows an SN2 mechanism, which involves a single concerted step where the nucleophile attacks the carbon atom at the same time as the tosylate leaving group departs. nih.gov This backside attack results in the inversion of stereochemistry at the carbon center, although this is not applicable to the achiral cyanomethyl group. libretexts.org

The general scheme for this reaction is as follows:

Nu⁻ + NC-CH₂-OTs → Nu-CH₂-CN + TsO⁻

Here, Nu⁻ represents a nucleophile. A wide variety of nucleophiles can be employed in this reaction, leading to the formation of diverse functionalized acetonitriles. The reaction's efficiency is often high due to the excellent leaving group ability of the tosylate. nih.govpurechemistry.org

Mechanisms of Carbon-Carbon Bond Formation

This compound is a valuable substrate for forming new carbon-carbon bonds, a fundamental process in organic synthesis. vanderbilt.edu Its utility is particularly evident in modern cross-coupling reactions, which provide powerful methods for connecting different carbon-based fragments.

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling (XEC) is an increasingly important strategy for C-C bond formation that couples two different electrophiles, often an aryl or vinyl halide/triflate and an alkyl halide/sulfonate, in the presence of a transition metal catalyst and a stoichiometric reductant. researcher.lifenih.gov This approach avoids the need to pre-form and handle often sensitive organometallic reagents (like Grignard or organozinc compounds) that are required in traditional cross-coupling methods. researcher.life

Nickel-catalyzed processes

Nickel catalysts are particularly effective for cross-electrophile coupling reactions involving C(sp³)-electrophiles like this compound. rsc.orgnih.gov The catalytic cycle for a nickel-catalyzed cross-electrophile coupling generally proceeds through the following key steps, as illustrated with the coupling of an aryl halide (Ar-X) and an alkyl tosylate (R-OTs):

Reduction of Ni(II) to Ni(0): A pre-catalyst, typically a Ni(II) salt, is reduced in situ by a stoichiometric reductant (e.g., zinc or manganese metal) to generate the active Ni(0) catalyst.

Oxidative Addition: The more reactive electrophile, usually the aryl halide, undergoes oxidative addition to the Ni(0) center to form an arylnickel(II) intermediate (Ar-Ni(II)-X). nih.gov

Activation of the Alkyl Electrophile: The mechanism for the involvement of the second electrophile (R-OTs) can vary. It may involve the formation of an alkyl radical via single-electron transfer (SET) from a nickel complex. This alkyl radical can then combine with the arylnickel(II) species.

Reductive Elimination: The resulting diorganonickel intermediate undergoes reductive elimination to form the final C-C coupled product (Ar-R) and regenerate a Ni(I) or Ni(0) species that can re-enter the catalytic cycle. nih.gov

Recent developments have demonstrated the coupling of alkyl sulfonates with various other electrophiles, highlighting the versatility of this method. rsc.org

| Catalyst System | Alkyl Electrophile | Aryl/Vinyl Electrophile | Reductant | Solvent | Yield (%) |

| NiBr₂·diglyme / Ligand | Alkyl Tosylate | Aryl Bromide | Zn | DMA | 60-95% |

| NiCl₂ / Bipyridine | Alkyl Mesylate | Vinyl Triflate | Mn | NMP | 70-90% |

| Ni(COD)₂ / PCy₃ | Alkyl Tosylate | Aryl Chloride | Zn | THF | 55-85% |

This table presents typical data for Nickel-catalyzed cross-electrophile coupling reactions involving alkyl sulfonates as representative examples.

Palladium-catalyzed processes

While palladium is the most common catalyst for traditional cross-coupling, its use in cross-electrophile coupling, especially with C(sp³)-electrophiles like alkyl tosylates, has been more challenging. ucmerced.edu The oxidative addition of alkyl electrophiles to Pd(0) is often slow and can be outcompeted by side reactions like β-hydride elimination. ucmerced.edu

However, recent advancements have enabled palladium-catalyzed cross-electrophile couplings through innovative strategies:

Visible-Light Photocatalysis: One approach combines palladium catalysis with a photoredox catalyst. d-nb.info In this dual catalytic system, the photocatalyst, upon excitation by visible light, can reduce a Pd(II) intermediate or directly activate one of the electrophiles via single-electron transfer, facilitating the formation of radical intermediates that can engage in the palladium catalytic cycle. d-nb.info

Specialized Ligand Design: The development of specific ligands can promote the desired oxidative addition and reductive elimination steps while suppressing unwanted side reactions. researchgate.net

A general mechanistic pathway for a palladium-catalyzed process might involve the oxidative addition of an aryl halide to Pd(0) to form an Ar-Pd(II)-X complex. nih.gov The alkyl tosylate can then be activated, potentially through an SN2-type oxidative addition, to form a Pd(IV) intermediate, which then undergoes reductive elimination to yield the product and regenerate the Pd(II) catalyst. nih.gov

| Catalyst System | Alkyl Electrophile | Aryl/Vinyl Electrophile | Conditions | Solvent | Yield (%) |

| Pd(OAc)₂ / Ligand | Alkyl Tosylate | Aryl Bromide | Blue LEDs, Photocatalyst | MeCN | 50-90% |

| Pd₂(dba)₃ / QUINOX | Homoallyl Tosylate | Arylboronic Acid | Room Temp | Toluene | 75-98% |

| BrettPhosPd(allyl)Cl | Alkyl Nitrile | 2-Allylphenyl Triflate | LiHMDS, Heat | Dioxane | 47-93% |

This table presents data for Palladium-catalyzed coupling reactions involving tosylates and triflates as representative examples of sulfonate electrophiles. nih.gov

Reactions involving Cyanomethyl-derived Carbanions

Reactions involving carbanions derived from cyanomethyl groups, such as the deprotonated form of acetonitrile (B52724), represent a fundamental class of carbon-carbon bond-forming reactions. The carbanion, :CH₂CN⁻, is a potent nucleophile due to the electron-withdrawing nature of the nitrile group which stabilizes the negative charge on the adjacent carbon. When this nucleophile reacts with this compound, the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.

In this process, the cyanomethyl carbanion attacks the electrophilic carbon atom of the cyanomethyl group in this compound. The p-toluenesulfonate group is an excellent leaving group, facilitating the displacement. The reaction occurs in a single, concerted step where the new C-C bond forms simultaneously as the carbon-oxygen bond to the tosylate group breaks. The stereochemistry at the electrophilic carbon, if it were chiral, would be inverted.

The utility of nitriles, such as those formed in this reaction, is significant in synthetic chemistry as they can be readily converted into other functional groups like amines and carboxylic acids.

Radical Mechanisms in C-C Bond Formation

Beyond ionic pathways, this compound can be involved in C-C bond formation through radical mechanisms. The cyanomethyl radical (•CH₂CN) is a key intermediate in these processes. scispace.com Radical enzymes, for instance, are known to catalyze challenging C-C bond formations using radical intermediates. nih.govnih.gov

A common strategy to generate the cyanomethyl radical involves the abstraction of a hydrogen atom from acetonitrile using a radical initiator. nih.gov For example, tert-butoxy (B1229062) radicals, generated from the thermal decomposition of an initiator like tert-butyl peroxybenzoate (TBPB), can abstract a hydrogen from acetonitrile to yield the cyanomethyl radical. scispace.comnih.gov

Once formed, the electrophilic cyanomethyl radical can add to unsaturated systems, such as alkynes, to form a new C-C bond and generate a vinyl radical intermediate. nih.gov This intermediate can then undergo further reactions, like intramolecular cyclization, to build more complex molecular scaffolds. scispace.comnih.gov These radical-based methods are powerful tools for constructing C-C bonds under conditions that are often complementary to traditional ionic reactions. mdpi.comresearchgate.net

Mechanisms of Carbon-Heteroatom Bond Formation

This compound is an effective cyanomethylating agent for a variety of heteroatom nucleophiles, leading to the formation of carbon-heteroatom bonds. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.net The mechanism of these reactions is typically a straightforward SN2 displacement, analogous to the reaction with carbanions.

Nucleophiles such as amines, alcohols, and thiols can attack the electrophilic carbon of the cyanomethyl group, displacing the tosylate leaving group.

C-N Bond Formation: Primary or secondary amines react to form (cyanomethyl)amines. The basic catalytic cycle for such amination reactions often involves oxidative addition of the substrate to a metal catalyst, reaction with the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. nih.gov

C-O Bond Formation: Alcohols or alkoxides react to produce cyanomethyl ethers.

C-S Bond Formation: Thiols or thiolates react to yield cyanomethyl thioethers. rsc.org

The efficiency of these reactions is high due to the excellent leaving group ability of the p-toluenesulfonate anion. In some cases, particularly with transition metal catalysis, the mechanism can be more complex, involving steps like oxidative addition and reductive elimination. nih.govmdpi.com Photochemical methods have also emerged as a powerful strategy for forming carbon-heteroatom bonds, often proceeding through the generation of radical intermediates. researchgate.net

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides deep insights into the reaction pathways, transition states, and electronic factors governing the reactions of this compound. mdpi.com

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions. researchgate.net For reactions involving the cyanomethyl radical, DFT calculations can elucidate the entire reaction profile. scispace.comnih.gov For example, in the metal-free cyanomethylation of aryl alkynoates, DFT studies have shown that the abstraction of a hydrogen atom from acetonitrile by a tert-butoxy radical is more favorable than by a benzoyloxy radical. scispace.com

DFT calculations are used to optimize the geometries of reactants, intermediates, transition states, and products, and to calculate their corresponding energies. mdpi.com This allows for the determination of reaction barriers and thermodynamic stabilities, providing a detailed molecular-level understanding of the reaction course. scispace.comnih.govmdpi.com

Table 1: Calculated Free Energy Barriers for Hydrogen Abstraction from Acetonitrile

| Radical Species | Reaction Free Energy (kcal/mol) | Activation Free Energy Barrier (kcal/mol) |

| Benzoyloxy Radical | 14.1 | 14.4 |

| t-Butoxy Radical | 9.4 | 8.9 |

This interactive table is based on data from a computational study on a related cyanomethylation reaction. scispace.com

A key aspect of computational mechanistic studies is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

In the DFT study of the cyanomethylation of aryl alkynoates, the transition states for the hydrogen abstraction step and the subsequent addition of the cyanomethyl radical to the alkyne were successfully located. scispace.com Analysis of the imaginary frequencies of the TS confirms that it correctly connects the reactant and product states. The geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, offer critical information about the nature of the activation barrier.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orglibretexts.orgyoutube.com This approach is widely used to explain the outcomes of various reactions, including cycloadditions and nucleophilic substitutions. wikipedia.orgslideshare.net

In the context of reactions involving this compound, FMO analysis can rationalize its reactivity. The LUMO is primarily located on the σ* antibonding orbital of the C-OTs (carbon-tosylate) bond. A nucleophile, with its high-energy electrons in its HOMO, will interact with this low-energy LUMO, leading to the cleavage of the C-OTs bond and the formation of a new bond with the carbon atom. The energy gap between the nucleophile's HOMO and the substrate's LUMO is a key determinant of the reaction rate. Substituent effects on the frontier orbitals can be analyzed to tune the electronic properties and reactivity of molecules. rsc.org

Advanced Spectroscopic Characterization Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of cyanomethyl p-toluenesulfonate by probing the magnetic properties of its atomic nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy for Proton Position and Functional Group Identification

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule. The spectrum of this compound is characterized by three distinct sets of signals corresponding to the aromatic protons of the tosyl group, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons.

The p-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing sulfonate group are deshielded and appear further downfield compared to the protons meta to it. The methylene protons, being adjacent to the electronegative oxygen and the nitrile group, are also shifted downfield and appear as a singlet. The methyl protons on the aromatic ring appear as a singlet in the typical alkyl region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -SO₂) | ~7.8 | Doublet |

| Aromatic (meta to -SO₂) | ~7.4 | Doublet |

| Methylene (-O-CH₂-CN) | ~4.9 | Singlet |

| Methyl (Ar-CH₃) | ~2.5 | Singlet |

Note: Predicted values are based on typical chemical shift ranges for these functional groups. Actual values may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy maps the carbon framework of the molecule. In a proton-decoupled spectrum, each chemically non-equivalent carbon atom produces a single peak. For this compound, six distinct signals are expected: four for the aromatic carbons, one for the methylene carbon, one for the nitrile carbon, and one for the methyl carbon. The quaternary carbons (C-SO₂ and C-CH₃) are typically weaker in intensity. openstax.org The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 110-120 ppm range. libretexts.org The carbonyl carbon in esters is significantly deshielded, and similarly, the methylene carbon attached to the oxygen of the sulfonate ester is shifted downfield. openstax.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-SO₂) | ~146 |

| Aromatic (C-CH₃) | ~132 |

| Aromatic (CH, meta) | ~130 |

| Aromatic (CH, ortho) | ~128 |

| Nitrile (-C≡N) | ~115 |

| Methylene (-O-CH₂-CN) | ~60 |

| Methyl (Ar-CH₃) | ~22 |

Note: Predicted values are based on typical chemical shift ranges. Quaternary carbon signals (C-SO₂ and C-CH₃) are generally weaker.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments establish direct and long-range correlations between nuclei, confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the ortho-aromatic protons (~7.8 ppm) and the meta-aromatic protons (~7.4 ppm), confirming their adjacent positions on the benzene (B151609) ring. No other cross-peaks would be expected due to the presence of isolated spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks between the aromatic protons and their attached carbons, the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would include:

The methylene protons (~4.9 ppm) to the nitrile carbon (~115 ppm).

The methylene protons (~4.9 ppm) to the sulfonate-attached aromatic carbon (~146 ppm).

The methyl protons (~2.5 ppm) to the two adjacent aromatic carbons (~130 and ~132 ppm).

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Mode Analysis

The FTIR spectrum of this compound is dominated by the characteristic vibrations of the sulfonate, aromatic, and nitrile groups. The sulfonate group (R-SO₂-O-R') exhibits strong, distinct stretching vibrations for the S=O and S-O bonds. The p-substituted benzene ring shows characteristic C-H and C=C stretching and bending vibrations. The nitrile group (C≡N) has a sharp, intense absorption band that is easily identifiable.

Confirmation of Functional Groups

Specific absorption bands in the FTIR spectrum confirm the presence of the key functional groups. The strong asymmetric and symmetric stretching of the S=O bonds are prominent features of the tosylate group. researchgate.net The presence of a sharp peak in the 2240-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, while aromatic and aliphatic C-H stretches are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | Sulfonate Ester | ~1370 | Strong |

| Symmetric S=O Stretch | Sulfonate Ester | ~1180 | Strong |

| C-O Stretch | Sulfonate Ester | ~1010 | Medium |

| C≡N Stretch | Nitrile | ~2250 | Medium-Sharp |

| C-H Stretch (Aromatic) | p-Tolyl | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₂- and -CH₃ | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | p-Tolyl | 1400 - 1600 | Medium |

Note: Predicted values are based on characteristic infrared absorption frequencies for these functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns.

Key fragmentation pathways would likely involve the cleavage of the ester bond and rearrangements, leading to characteristic fragment ions. The most prominent fragments would likely be the tropylium (B1234903) ion (C7H7+) at m/z 91, a common fragment for toluene-containing compounds, and the p-toluenesulfonyl cation (CH3C6H4SO2+) at m/z 155. Other potential fragments could arise from the loss of the cyanomethyl group or cleavage within the sulfonate moiety.

Table 1: Predicted Mass Spectrometry Fragments of this compound

| m/z | Proposed Fragment Ion | Formula |

| 211 | [M]•+ (Molecular Ion) | [C9H9NO3S]•+ |

| 155 | p-Toluenesulfonyl cation | [C7H7O2S]+ |

| 91 | Tropylium ion | [C7H7]+ |

| 65 | Cyclopentadienyl cation | [C5H5]+ |

| 40 | Acetonitrile (B52724) radical cation | [C2H2N]•+ |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. For this compound (C9H9NO3S), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. This precision is crucial for confirming the identity of the compound in complex mixtures or when verifying the outcome of a chemical synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. While specific LC-MS application data for this compound is not detailed in the available literature, the technique is widely used for the analysis of related p-toluenesulfonate esters, often in the context of detecting impurities in pharmaceutical substances. nih.gov

In a typical LC-MS analysis of a compound like this compound, a reversed-phase HPLC column would be used to separate the analyte from a mixture. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. The mass spectrometer, coupled to the LC system, would then detect the eluting compound, providing both retention time and mass-to-charge ratio data for its identification and quantification.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The p-toluenesulfonate group in this compound contains a benzene ring, which is a strong chromophore. The electronic transitions in the benzene ring are responsible for the compound's characteristic UV absorption.

The UV spectrum of p-toluenesulfonic acid, a closely related compound, shows absorption maxima that can be attributed to the π → π* transitions of the aromatic ring. mdpi.com For this compound, similar electronic transitions are expected. The benzene ring exhibits two primary absorption bands, the E2 band (around 220 nm) and the B band (around 260 nm). Substitution on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands.

Table 2: Expected UV-Visible Absorption Maxima for this compound

| Transition | Approximate Wavelength (λmax) | Chromophore |

| π → π* (E2 band) | ~225 nm | Benzene ring |

| π → π* (B band) | ~265 nm | Benzene ring |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystal. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to determine the crystal structure, including unit cell dimensions, bond lengths, and bond angles.

Single-crystal X-ray diffraction provides the most detailed and unambiguous structural information for a crystalline compound. researchgate.net While a crystal structure for this compound is not available in the Cambridge Structural Database, the crystal structure of the closely related compound, p-toluenesulfonylmethyl isocyanide (C9H9NO2S), has been determined. nih.gov

The analysis of p-toluenesulfonylmethyl isocyanide revealed an orthorhombic crystal system with specific unit cell dimensions. This information provides a valuable reference for what might be expected for the crystal structure of this compound, given the structural similarity between the two molecules. The precise determination of atomic positions allows for a detailed understanding of the molecule's conformation and intermolecular interactions in the solid state.

Table 3: Crystallographic Data for the Related Compound p-Toluenesulfonylmethyl Isocyanide nih.gov

| Parameter | Value |

| Chemical Formula | C9H9NO2S |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 22.342(5) |

| b (Å) | 8.881(2) |

| c (Å) | 4.8462(12) |

| Volume (ų) | 961.6(4) |

| Z | 4 |

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. The resulting diffraction pattern is a fingerprint of the crystalline material and can be used for phase identification, to determine lattice parameters, and to assess sample purity. A PXRD pattern for this compound would consist of a series of diffraction peaks at specific 2θ angles. The position and intensity of these peaks are characteristic of the compound's crystal structure. While a specific PXRD pattern for this compound is not available, it would be a valuable tool for routine analysis and quality control of the bulk material.

Advanced Spectroscopic Techniques and Their Application

Advanced spectroscopic methods are indispensable in contemporary chemical research for the detailed structural elucidation and investigation of reactive intermediates. Techniques such as Electron Paramagnetic Resonance (EPR) and Raman spectroscopy provide unique insights into the molecular structure and electronic properties of compounds like this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. rsc.org Such paramagnetic species include free radicals, which are often transient intermediates in chemical reactions. While this compound itself is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, EPR spectroscopy is a crucial tool for investigating reactions where it might be involved in the formation of radical intermediates.

Radical intermediates can be generated from this compound through various mechanisms, such as homolytic bond cleavage induced by heat or light, or through single-electron transfer (SET) processes. The p-toluenesulfonate group is a good leaving group, and under certain conditions, reactions involving this moiety can proceed through radical pathways.

Due to the typically short lifetimes of radical intermediates, direct detection by EPR is often challenging. nih.gov In such cases, the spin trapping technique is employed. This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic species, known as a spin adduct. nih.govmdpi.comuniv-lille.fr This spin adduct has a longer lifetime, allowing for its detection and characterization by EPR spectroscopy. interchim.fr The hyperfine splitting pattern of the resulting EPR spectrum can provide information about the nature of the trapped radical.

Commonly used spin traps include nitrones like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and α-phenyl-N-tert-butylnitrone (PBN). interchim.fr For instance, if a reaction involving this compound were to generate a cyanomethyl radical (•CH₂CN), this radical could be trapped, and the resulting spin adduct would produce a characteristic EPR spectrum, confirming the presence of the transient radical.

Although specific EPR studies on radical intermediates derived directly from this compound are not extensively documented in the reviewed literature, the principles of EPR and spin trapping are broadly applicable to investigate potential radical-mediated reactions of this compound.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and vibrational modes of a compound. physicsopenlab.org It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov When light interacts with a molecule, most of the scattering is elastic (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency corresponds to the energy of the vibrational modes of the molecule. Each peak in a Raman spectrum corresponds to a specific molecular vibration, providing a unique "fingerprint" of the molecule. nih.gov

The Raman spectrum of this compound is expected to exhibit characteristic peaks corresponding to its distinct functional groups: the cyano (-C≡N) group, the sulfonate (-SO₃-) group, and the p-substituted benzene ring.

The cyano (nitrile) group has a very characteristic and strong Raman stretching vibration that typically appears in the 2100-2300 cm⁻¹ region. researchgate.net This peak is often well-defined and serves as an excellent diagnostic marker for the presence of the nitrile functionality.

The p-toluenesulfonate group will give rise to several characteristic vibrations. These include:

S-O stretching vibrations: The symmetric and asymmetric stretching modes of the SO₃ group are expected to appear in the region of 1100-1400 cm⁻¹.

C-S stretching vibration: The stretching of the bond between the aromatic carbon and the sulfur atom typically occurs in the 700-800 cm⁻¹ range.

The p-substituted benzene ring will also show a set of characteristic Raman bands. These include:

Ring stretching vibrations: These typically appear in the 1400-1600 cm⁻¹ region.

In-plane and out-of-plane C-H bending vibrations: These are found at lower frequencies.

Ring breathing modes: A characteristic sharp peak for the benzene ring.

The following table summarizes the expected characteristic Raman vibrational modes for this compound based on known data for related functional groups.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Cyano (-C≡N) | Stretching | 2100 - 2300 |

| Sulfonate (-SO₃-) | Asymmetric Stretching | ~1350 |

| Sulfonate (-SO₃-) | Symmetric Stretching | ~1170 |

| Aromatic C-S | Stretching | 700 - 800 |

| Benzene Ring | C=C Stretching | 1400 - 1600 |

| Benzene Ring | Ring Breathing | ~1000 |

| Methyl (-CH₃) | C-H Stretching | 2900 - 3000 |

Applications in Organic Synthesis and Materials Science

Reagent in Carbon-Carbon Bond Forming Reactions

The primary role of cyanomethyl p-toluenesulfonate in carbon-carbon bond formation is as a cyanomethylating agent. The tosylate group is an exceptional leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion. This renders the adjacent methylene (B1212753) carbon highly electrophilic and susceptible to attack by a wide range of carbon-based nucleophiles.

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental C-C bond-forming strategy. This compound is an effective reagent for the alkylation of soft carbon nucleophiles, most notably enolates derived from carbonyl compounds. In these reactions, which proceed via a standard SN2 mechanism, the enolate attacks the electrophilic methylene carbon, displacing the tosylate leaving group. This process introduces a cyanomethyl moiety at the α-position of the carbonyl group.

The resulting products, α-cyanomethyl ketones or esters, are highly valuable synthetic intermediates. The nitrile functional group can be readily transformed into other important functionalities; for instance, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing access to a diverse range of more complex molecules. The reaction is typically carried out in the presence of a non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), to quantitatively generate the enolate.

Table 1: General Scheme for Enolate Alkylation

| Reactant (Ketone) | Reagent | Base | Product |

|---|---|---|---|

|

This compound | LDA |  |

| Cyclohexanone | 2-(Cyanomethyl)cyclohexan-1-one |

This table illustrates a representative alkylation of a ketone enolate with this compound.

Annulation reactions involve the formation of a new ring onto a pre-existing molecule. While direct, one-pot annulations involving this compound are not extensively documented, its role as an alkylating agent provides a powerful entry into multi-step annulation sequences. A common strategy involves an initial alkylation to introduce the cyanomethyl group, followed by a subsequent intramolecular cyclization to construct the new ring.

For example, a substrate can be alkylated with this compound to append a -CH2CN group. The nitrile group can then be chemically modified (e.g., reduced or hydrolyzed) and induced to cyclize with another functional group on the substrate, leading to the formation of heterocyclic or carbocyclic ring systems. This two-step approach is a versatile method for building complex cyclic scaffolds, such as those found in benzothiophenes and other related heterocyclic structures.

Carbocyclization refers to the formation of a ring composed entirely of carbon atoms. This compound can be employed as a key reagent in intramolecular alkylations that result in the formation of a carbocycle. This synthetic strategy requires a substrate containing both a nucleophilic carbon center and a tether that is terminated by the cyanomethyl tosylate moiety, or a precursor to it.

Upon treatment with a suitable base, the nucleophilic carbon attacks the electrophilic methylene carbon of the cyanomethyl tosylate group within the same molecule, displacing the tosylate and closing the ring. The length and nature of the tether connecting the nucleophile and the electrophile determine the size of the resulting carbocycle. This method provides a direct route to functionalized cyclic compounds, such as cyanomethyl-substituted cyclopentanones, which are valuable building blocks for more complex targets.

Role in the Synthesis of Complex Organic Molecules

The cyanomethyl group is a versatile functional handle that is present in, or can be converted to, structural motifs found in numerous biologically active molecules. Consequently, this compound serves as a crucial starting material or intermediate in the synthesis of pharmaceuticals and natural products.

The introduction of a cyanomethyl group is a key step in the synthesis of various pharmaceutical intermediates. The resulting nitrile can be elaborated into amines, carboxylic acids, or amides, which are common functional groups in active pharmaceutical ingredients (APIs). For example, 2-cyanomethyl indane derivatives are recognized as important precursors for bioactive molecules. nih.govresearchgate.net The synthesis of these indanes can be achieved through methods such as the SN2 reaction of an appropriate indanyl nucleophile with an electrophile like this compound. nih.gov

Furthermore, the structural motifs derived from cyanomethylation are found in a range of therapeutics. For instance, intermediates used in the synthesis of complex antiviral drugs, such as the Hepatitis C virus (HCV) protease inhibitor Zepatier®, contain structures that can be retrosynthetically disconnected to a cyanomethylation step.

Table 2: Example of a Pharmaceutical Precursor Synthesized via Cyanomethylation

| Precursor Name | Structure | Therapeutic Area (Potential) |

|---|---|---|

| 2-Cyanomethyl Indane |  |

Antiviral, CNS agents |

This table highlights a key pharmaceutical intermediate accessible through the introduction of a cyanomethyl group.

In the context of natural product synthesis, this compound offers a strategic tool for introducing a two-carbon unit containing a nitrogen atom. The nitrile group of the reagent serves as a masked primary amine. Through chemical reduction, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, the -CH₂CN group is cleanly converted to a -CH₂CH₂NH₂ (aminoethyl) group.

This transformation is particularly significant in the synthesis of alkaloids, a large class of naturally occurring compounds that are defined by the presence of a basic nitrogen atom. The aminoethyl sidechain is a common structural feature in many complex alkaloids. By using this compound in the early stages of a synthetic sequence, chemists can install the necessary carbon and nitrogen atoms, which can then be carried through subsequent steps and elaborated into the final, intricate architecture of the target natural product.

Polymerization Reactions

The utility of this compound in the synthesis of polymers is explored through its potential roles in different polymerization mechanisms.

Initiator in Free Radical Polymerization

Free radical polymerization is a fundamental process for creating polymers from vinyl monomers, proceeding through a chain reaction involving initiation, propagation, and termination steps. fujifilm.comwikipedia.org The initiation phase, which starts the polymerization, requires a radical initiator to generate an active center from which a polymer chain can grow. wikipedia.orglibretexts.org Commonly used initiators for this purpose are compounds that readily decompose into free radicals upon heating, such as peroxides and certain azo compounds. fujifilm.comlibretexts.org While the choice of initiator is crucial and can influence the entire polymerization process and the final product, there is limited available scientific literature specifically identifying this compound as a conventional initiator for free radical polymerization. researchgate.net The process typically relies on the thermal decomposition of initiators to generate the initial radicals that react with monomers. fujifilm.com

RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. wikipedia.org This method utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization process. wikipedia.org The effectiveness of a RAFT agent is dependent on its structure and its interaction with the specific monomer being polymerized. rsc.org

While this compound itself is not a RAFT agent, the cyanomethyl group is a component of certain effective RAFT agents. For instance, a series of cyanomethyl N-aryl-N-pyridyl dithiocarbamates have been studied for their ability to control the polymerization of N-vinylpyrrolidone (NVP). rsc.org These agents, which possess a cyanomethyl group attached to the sulfur atom, demonstrate varying levels of control over the polymerization, highlighting the importance of the structural components of the RAFT agent. rsc.org The RAFT process allows for the creation of complex polymer architectures, such as block copolymers, by maintaining the active thiocarbonylthio group at the end of the polymer chain. nih.govcmu.edu

Catalysis and Reaction Promotion

The influence of this compound and its structural precursors on catalytic processes is a key aspect of its chemical utility.

Acid Catalysis (e.g., p-Toluenesulfonic acid derivatives)

p-Toluenesulfonic acid (PTSA) and its monohydrate (TsOH·H2O) are strong, non-oxidizing organic acids that are widely used as catalysts in a multitude of organic transformations. atamanchemicals.compreprints.org Unlike this compound, which is an ester, PTSA is the active catalytic species. It is valued for being a solid, non-corrosive, and easy-to-handle alternative to strong mineral acids like sulfuric acid. preprints.org

The catalytic action of PTSA involves the protonation of substrates, which increases their electrophilicity and makes them more susceptible to nucleophilic attack. p-toluenesulfonicacid-ptbba.com This mechanism is central to reactions such as esterification, where PTSA protonates the carbonyl oxygen of a carboxylic acid, and acetal (B89532) formation, where it protonates the carbonyl group of an aldehyde or ketone. p-toluenesulfonicacid-ptbba.com PTSA is also employed in the synthesis of various heterocyclic compounds, including indole (B1671886) and coumarin (B35378) derivatives. preprints.orgtandfonline.com For example, it catalyzes the one-pot synthesis of indole derivatives from phenylhydrazines and enolizable ketones. preprints.org Although this compound is a derivative, it is the parent acid, p-toluenesulfonic acid, that functions as the catalyst. atamanchemicals.compreprints.org

Table 1: Selected Applications of p-Toluenesulfonic Acid (PTSA) as an Acid Catalyst

| Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|

| Esterification | Carboxylic Acids, Alcohols | Esters | atamanchemicals.comp-toluenesulfonicacid-ptbba.com |

| Acetal Formation | Aldehydes/Ketones, Alcohols | Acetals | p-toluenesulfonicacid-ptbba.com |

| Fischer-Indole Synthesis | Phenylhydrazines, Ketones | Indole Derivatives | preprints.org |

| Biginelli Reaction | Acetoacetanilide, Aldehydes, Urea/Thiourea | Pyrimidinone/Thione Derivatives | preprints.org |

| Friedel-Crafts Alkylation | Aromatic Nucleus, Alkenes/Alkyl Halides | Alkylated Aromatics | acs.org |

| Dicoumarol Synthesis | 4-Hydroxycoumarin, Aryl Aldehydes | Dicoumarols | tandfonline.com |

Lewis Acid Catalysis

Lewis acid catalysis is crucial for many organic reactions. In the context of cyanation, Lewis acids can activate cyanating agents. For example, the direct cyanation of indoles and pyrroles has been achieved using the electrophilic cyanating agent N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in a reaction catalyzed by the Lewis acid boron trifluoride etherate (BF₃·OEt₂). nih.gov This method provides good yields and high regioselectivity for the synthesis of 3-cyanoindoles and 2-cyanopyrroles. nih.gov However, the scientific literature reviewed does not provide specific examples of this compound itself being directly employed as a substrate or catalyst in Lewis acid-catalyzed reactions.

Phase Transfer Catalysis (PTC)

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. mdpi.com The catalyst, often a quaternary ammonium (B1175870) salt, transports a reactant, usually an anion, from the aqueous phase to the organic phase where the reaction occurs. mdpi.com This method is particularly useful for nucleophilic substitution reactions, including cyanations where cyanide anions are transferred to an organic phase to react with an alkyl halide. mdpi.comphasetransfer.com

While PTC is a versatile method, the efficiency of the catalyst can be affected by the components of the reaction mixture. Specifically, quaternary ammonium phase-transfer catalysts can be "poisoned" by highly lipophilic leaving groups, with tosylate being a notable example. acsgcipr.org The catalyst cation can form a strong ion pair with the tosylate anion, which hinders the catalyst's ability to transfer the desired nucleophilic anion for the reaction. acsgcipr.org This interaction is a critical consideration in designing PTC systems where a tosylate, such as this compound, might be a reactant or product.

Exploration of Biological and Medicinal Chemistry Applications

At present, there is a notable absence of published research specifically investigating the biological and medicinal chemistry applications of this compound. The scientific community has not yet reported on its efficacy or mechanisms of action in biological systems.

Inhibition Mechanisms

There are no documented studies detailing the inhibition mechanisms of this compound against any biological target. In theory, its structure suggests a potential role as a covalent inhibitor. The p-toluenesulfonate group is an excellent leaving group, making the cyanomethyl carbon susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine (B10760008) within the active site of an enzyme. This could lead to the irreversible formation of a covalent bond, thereby permanently deactivating the enzyme.

Hypothetical Covalent Inhibition by this compound

| Target Enzyme Residue (Nucleophile) | Potential Adduct Formed | Type of Covalent Bond |

|---|---|---|

| Cysteine (-SH) | Enzyme-S-CH₂CN | Thioether |

| Histidine (Imidazole N) | Enzyme-N-CH₂CN | Alkylated Imidazole |

This table is purely hypothetical and based on the chemical reactivity of the compound. There is no experimental evidence to support these interactions.

Drug Discovery and Development

The role of this compound in drug discovery and development is currently undefined. It is not publicly listed as a lead compound, a pharmacophore, or even a significant intermediate in the synthesis of any known therapeutic agents.

While the cyanomethyl group is present in some bioactive molecules, and the tosylate group is a common feature in the synthesis of pharmaceuticals, the specific combination in this compound has not been highlighted in the context of medicinal chemistry. Its utility appears to be confined to general organic synthesis, where it serves as a reagent for the introduction of a cyanomethyl group into various molecular scaffolds. The potential for this compound to be used as a building block for novel therapeutic agents remains a theoretical possibility that has yet to be explored by the research community.

Analytical Method Development and Validation in Research

Chromatographic Methods

Chromatography is the cornerstone for the separation and quantification of sulfonate esters from complex matrices like active pharmaceutical ingredients (APIs). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques employed for this purpose. aifa.gov.it

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of non-volatile PGIs like alkyl p-toluenesulfonates. aifa.gov.it The method's versatility and compatibility with various detectors make it a preferred choice in quality control laboratories.

Research on analogous compounds, such as methyl p-toluenesulfonate (MPTS) and ethyl p-toluenesulfonate (EPTS), provides a well-established framework. nih.gov A sensitive and specific RP-HPLC method for these compounds utilizes a C18 column, such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm), for separation. nih.govjocpr.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile (B52724), often in an isocratic 1:1 (v/v) ratio. nih.gov This composition ensures adequate retention and sharp, well-defined peaks for the sulfonate esters.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Inertsil ODS-3V, C18 (250 x 4.6 mm, 5 µm) or Reverse-Phase C8 |

| Mobile Phase | 0.1% Phosphoric Acid in Water: Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Column Temperature | 24 - 27°C |

| Detection Wavelength | 225 nm |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC)

Gas Chromatography, especially when coupled with a mass spectrometer (GC-MS), is considered a preferred technique for volatile and semi-volatile genotoxic impurities, including sulfonate esters. aifa.gov.it This method offers high sensitivity and specificity, making it suitable for detecting impurities at parts-per-million (ppm) levels. japsonline.comjapsonline.com

For the analysis of sulfonate esters, a GC-MS/MS (triple quadrupole) system provides excellent selectivity and minimizes interference from the sample matrix. nih.gov The methodology involves direct injection of the sample, often dissolved in a solvent like ethyl acetate (B1210297) or dichloromethane. Separation is typically achieved on a mid-polarity capillary column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and ensures accurate quantification. nih.gov This technique has proven effective for a range of alkyl sulfonates and is readily adaptable for cyanomethyl p-toluenesulfonate. nih.govshimadzu.com

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS or GC-MS/MS) |

| Column | DB-1701 (30 m x 0.32 mm, 1 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 220°C |

| Oven Program | Initial 40°C, ramp to 240°C at 20°C/min, hold for 9 min |

| Injection Mode | Split (e.g., 5:1 ratio) |

| Detector | Mass Spectrometer (e.g., operating in SIM or MRM mode) |

Spectroscopic Quantification Techniques

Spectroscopic methods are integral to the detection and quantification phases of chromatographic analysis. For compounds like this compound, UV-Vis spectroscopy is the most common approach. aifa.gov.it

UV-Vis Detection in HPLC

The p-toluenesulfonate moiety contains a benzene (B151609) ring, which acts as a chromophore, absorbing light in the ultraviolet (UV) region. This property allows for straightforward detection using a UV-Vis detector coupled with an HPLC system. nih.gov The absorption maximum for p-toluenesulfonic acid and its esters is typically observed around 225 nm. nih.govresearchgate.net Therefore, setting the detector to this wavelength provides optimal sensitivity for quantification. nih.govsielc.com The simplicity, robustness, and cost-effectiveness of HPLC-UV make it a highly suitable method for routine quality control analysis. nih.gov

Method Validation Parameters

Validation of an analytical method is essential to ensure its suitability for the intended purpose, as outlined by the International Council for Harmonisation (ICH) guidelines. europeanpharmaceuticalreview.comijsr.net For trace-level analysis of genotoxic impurities, key validation parameters include specificity, selectivity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. researchgate.net

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or matrix components. loesungsfabrik.dechromatographytoday.com Selectivity refers to the method's ability to differentiate and quantify the analyte from other substances in the sample. researchgate.netwisdomlib.org

In practice, the specificity of an HPLC method for a p-toluenesulfonate ester is demonstrated by showing that the analyte peak is well-resolved from peaks of the API and other known impurities. nih.gov This is often confirmed by injecting individual solutions of each component to establish their retention times. nih.gov Furthermore, forced degradation studies—where the drug substance is exposed to stress conditions like acid, base, oxidation, and heat—are performed to show that the analyte peak is free from interference from any degradation products that may form, thus proving the stability-indicating nature of the method. jocpr.com

| Parameter | Compound | Result |

|---|---|---|

| Limit of Detection (LOD) | Methyl/Ethyl p-toluenesulfonate | 0.15 ppm (0.009 µg/mL) |

| Isopropyl p-toluenesulfonate | 0.96 µg/g | |

| Limit of Quantification (LOQ) | Methyl/Ethyl p-toluenesulfonate | 0.5 ppm (0.03 µg/mL) |

| Isopropyl p-toluenesulfonate | 2.91 µg/g | |

| Accuracy (% Recovery) | Methyl p-toluenesulfonate | 90 - 99% |

| Isopropyl p-toluenesulfonate | 90.2 - 102.1% |

Accuracy and Precision

Accuracy and precision are fundamental parameters in the validation of analytical methods. Accuracy demonstrates the closeness of the test results to the true value, while precision reflects the degree of agreement among individual test results when the method is applied repeatedly.

Accuracy is typically evaluated through recovery studies by spiking a known amount of the impurity into the sample matrix. For related tosylate esters, recovery has been demonstrated to be within acceptable limits. For instance, in an HPLC-UV method for MPTS and EPTS, the percentage of recoveries at four different concentration levels (from the limit of quantitation to 150% of the specification limit) ranged from 90% to 99% for MPTS and 89% to 103% for EPTS. nih.gov Another study involving various sulfonate esters in API samples showed average recovery ratios between 90.8% and 116.6%. waters.com

| Compound | Concentration Level | Spiked Concentration (µg/mL) | Mean Recovery (%) |

|---|---|---|---|

| Methyl p-toluenesulfonate (MPTS) | LOQ | 0.03 | 90 - 99 |

| 50% | 0.09 | ||

| 100% | 0.18 | ||

| 150% | 0.27 | ||

| Ethyl p-toluenesulfonate (EPTS) | LOQ | 0.03 | 89 - 103 |

| 50% | 0.09 | ||

| 100% | 0.18 | ||

| 150% | 0.27 |

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory variability). It is expressed as the Relative Standard Deviation (%RSD). For a GC-MS method analyzing ethyl-p-toluenesulfonate and isopropyl-p-toluenesulfonate, the %RSD for method precision was found to be 1.3% and 2.1%, respectively, demonstrating good repeatability. tsijournals.com Similarly, an RP-HPLC method for ethyl-p-toluenesulfonate showed a %RSD of 2.6%, indicating high precision. jocpr.com These values are well within the typical acceptance criteria for trace impurity analysis.

| Compound | Analytical Method | Precision Type | %RSD |

|---|---|---|---|

| Ethyl p-toluenesulfonate | GC-MS | Method Precision | 1.3 |

| Isopropyl p-toluenesulfonate | GC-MS | Method Precision | 2.1 |

| Ethyl p-toluenesulfonate | RP-HPLC | Method Precision | 2.6 |

Linearity and Range

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been shown to be determined with acceptable accuracy, precision, and linearity.

For trace analysis of tosylate impurities, linearity is a critical parameter. In the validation of an HPLC-UV method for MPTS and EPTS, the calibration curves were linear over a concentration range from the Limit of Quantitation (LOQ) to 6 µg/mL. nih.gov Another study on ethyl-p-toluenesulfonate and isopropyl-p-toluenesulfonate reported linearity equations of y = 31704x + 1112 and y = 16393x - 1251, respectively, over the quantification range. tsijournals.com The correlation coefficient (R²) is a key indicator of linearity, with values greater than 0.99 being generally acceptable. mastelf.com Studies on tosylates consistently report correlation coefficients exceeding 0.999, indicating excellent linearity. waters.comthermofisher.com

| Compound(s) | Analytical Method | Linearity Range | Correlation Coefficient (R²) |

|---|---|---|---|

| Methyl & Ethyl p-toluenesulfonate | HPLC-UV | LOQ to 6 µg/mL | >0.999 |

| Methyl & Ethyl p-toluenesulfonate | UPLC-UV | 0.01 ppm to 10 ppm | >0.9997 |

| p-Toluenesulfonic acid | IC | 10 to 150 mg/L | 0.9993 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For potential genotoxic impurities like tosylate esters, low detection and quantitation limits are crucial. These limits are often established based on a signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. nih.gov A sensitive HPLC-UV method developed for MPTS and EPTS established an LOD of 0.15 ppm (0.009 µg/mL) and an LOQ of 0.5 ppm (0.03 µg/mL) relative to the sample concentration. nih.gov A GC-MS method for other sulfonate esters reported LODs ranging from 0.61 to 0.74 ppm and LOQs from 2.03 to 2.48 ppm. japsonline.com

| Compound(s) | Analytical Method | LOD | LOQ |

|---|---|---|---|

| Methyl & Ethyl p-toluenesulfonate | HPLC-UV | 0.15 ppm (0.009 µg/mL) | 0.5 ppm (0.03 µg/mL) |

| Methyl 1-octanesulfonate | GC-MS | 0.74 ppm | 2.48 ppm |

| Ethyl 1-octanesulfonate | GC-MS | 0.68 ppm | 2.25 ppm |

| p-Toluenesulfonic acid | IC | 1 mg/L (based on S/N=3) | Not Reported |

Application in Impurity Profiling and Quality Control

Validated analytical methods are essential tools for impurity profiling and quality control in the pharmaceutical industry. pharmaffiliates.com The presence of sulfonate esters, such as this compound, can arise from the reaction of sulfonic acids with corresponding alcohols used as solvents or reagents during the synthesis of an API. acs.org Because of their classification as potential genotoxic impurities, regulatory guidelines mandate strict control over their levels in the final drug substance. researchgate.net

The highly sensitive and validated HPLC-UV and GC-MS methods are applied to screen raw materials, monitor manufacturing processes, and test the final API for the presence of these impurities. japsonline.com By accurately quantifying impurities like tosylate esters, manufacturers can ensure that their levels are below the Threshold of Toxicological Concern (TTC). The TTC is a concept used to define an acceptable intake for any unstudied chemical that poses a carcinogenic risk; for genotoxic impurities, this is often set at 1.5 µg per day. nih.govscispace.com

This rigorous analytical oversight ensures the quality and safety of the API, preventing the release of batches that contain unacceptable levels of potentially harmful impurities. researchgate.net The application of these methods is a critical component of a comprehensive control strategy throughout the drug development lifecycle. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products